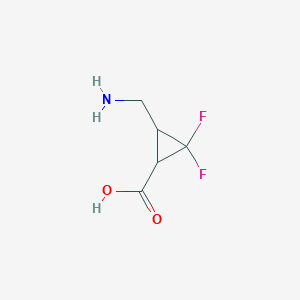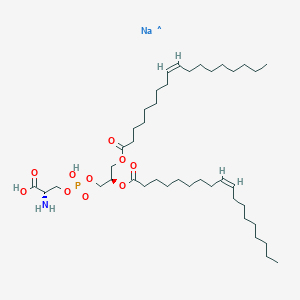
sodium O-(((R)-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate is a complex organic compound that belongs to the class of organophosphates This compound is characterized by its unique structure, which includes a phosphoryl group bonded to a serine derivative and two oleoyloxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate typically involves multiple steps One common method starts with the preparation of the serine derivative, which is then reacted with oleic acid to form the oleoyloxy groups The phosphoryl group is introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate can undergo various chemical reactions, including:
Oxidation: The oleoyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The phosphoryl group can be reduced under specific conditions to form phosphines.
Substitution: The serine derivative can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield phosphines.
Applications De Recherche Scientifique
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential role in cellular signaling and as a model compound for studying phospholipid interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, potentially modulating their activity. The oleoyloxy groups may facilitate the compound’s incorporation into lipid membranes, affecting membrane properties and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium glycerophosphate: Used in medical applications as a source of phosphate.
Sodium cyclopentadienide: An organosodium compound used in organic synthesis.
Sodium tetraphenylborate: Used in analytical chemistry for the precipitation of potassium ions.
Uniqueness
Sodium O-((®-2,3-bis(oleoyloxy)propoxy)oxidophosphoryl)-L-serinate is unique due to its combination of a serine derivative with oleoyloxy and phosphoryl groups. This unique structure imparts specific chemical and biological properties, making it valuable for a wide range of applications.
Propriétés
Formule moléculaire |
C42H78NNaO10P |
|---|---|
Poids moléculaire |
811.0 g/mol |
InChI |
InChI=1S/C42H78NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h17-20,38-39H,3-16,21-37,43H2,1-2H3,(H,46,47)(H,48,49);/b19-17-,20-18-;/t38-,39+;/m1./s1 |
Clé InChI |
BFELZCFBGSWOJS-YORIBCANSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCCCCCCCC.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



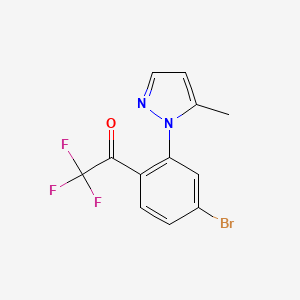
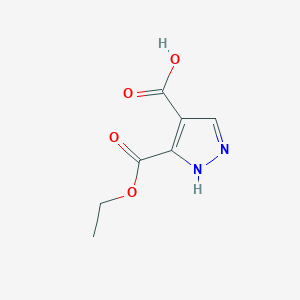
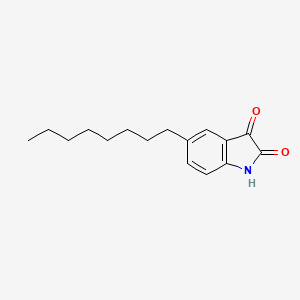
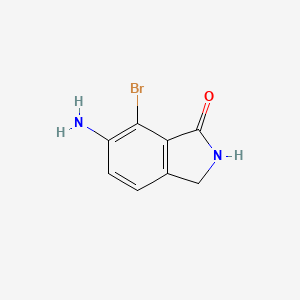
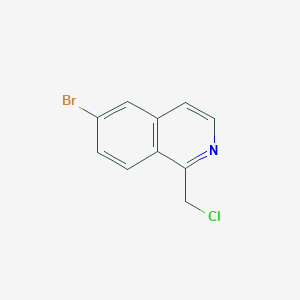
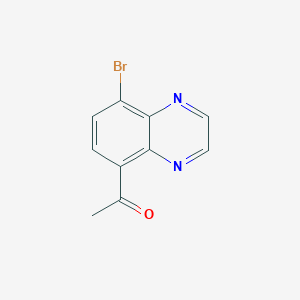
![2-(4-([5-(Trifluoromethyl)-2-Pyridyl]Oxy)Phenyl)Acetonitrile](/img/structure/B13655138.png)

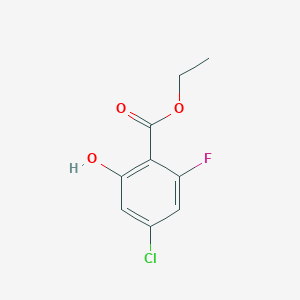
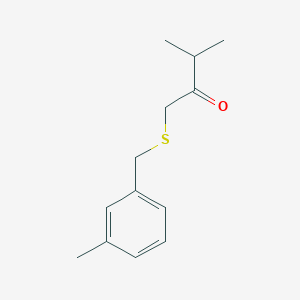
![tert-Butyl 6-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13655151.png)

